BenchChemオンラインストアへようこそ!

7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

CNS Drug Design Lipophilicity Optimization Physicochemical Property Comparison

7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS 1461706-87-5) is a N-Boc-protected 7-azanorbornane derivative bearing an ethyl ester at the 2-position. This bridged bicyclic scaffold serves as a conformationally restricted piperidine isostere widely exploited in drug discovery for nicotinic acetylcholine receptor (nAChR) ligands and non-opioid analgesics.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1461706-87-5
Cat. No. B1448510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
CAS1461706-87-5
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3
InChIKeyNESNGXUQCAJWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS 1461706-87-5): Physicochemical Identity and Pharmacophore Relevance for Procurement-Driven Medicinal Chemistry


7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS 1461706-87-5) is a N-Boc-protected 7-azanorbornane derivative bearing an ethyl ester at the 2-position [1]. This bridged bicyclic scaffold serves as a conformationally restricted piperidine isostere widely exploited in drug discovery for nicotinic acetylcholine receptor (nAChR) ligands and non-opioid analgesics [2]. The compound combines two orthogonal protecting groups—a base-stable tert-butyl carbamate and a lipophilic ethyl ester—enabling selective, sequential deprotection strategies in multistep synthetic routes to epibatidine analogs and related pharmacophores.

Why Scientific Procurement of 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate Cannot Rely on In-Class Analogs


Substituting 7-tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate with a closely related analog such as the methyl ester (CAS 163458-37-5) or the unprotected amine (CAS 1461706-04-6) introduces quantifiable shifts in lipophilicity, steric bulk, and orthogonal deprotection compatibility that alter downstream synthetic efficiency and biological readouts [1]. Even a single methylene unit difference in the ester group changes the computed logP by 0.4 units, translating to an approximately 2.5‑fold difference in partition coefficient, which can materially impact membrane permeability and receptor-binding kinetics in nAChR-targeted programs [2]. These non‑interchangeable physicochemical properties demand compound‑specific procurement rather than generic scaffold substitution.

Quantitative Evidence Guide for 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate: Comparator‑Driven Differentiation Metrics


Elevated Lipophilicity (Δ logP = +0.4) Over Methyl Ester Analog Directs CNS Membrane Permeability Optimization

The computed XLogP3‑AA value for the target ethyl ester compound is 2.1 [1], versus 1.7 for the direct methyl ester analog (1R,2R,4S)‑7‑tert‑butyl 2‑methyl 7‑azabicyclo[2.2.1]heptane‑2,7‑dicarboxylate (CAS 163458‑37‑5) [2]. This +0.4 log unit difference corresponds to an approximately 2.5‑fold higher octanol‑water partition coefficient, positioning the ethyl ester closer to the optimal logP range (2–4) for blood‑brain barrier penetration.

CNS Drug Design Lipophilicity Optimization Physicochemical Property Comparison

Superior Three‑Dimensionality (Fsp3 = 0.857) Defines Drug‑Likeness Edge Over Flat Aromatic Comparators

The fraction of sp3‑hybridized carbon atoms (Fsp3) for this compound is 0.857 [1], significantly exceeding the mean Fsp3 of orally administered clinical candidates, which typically ranges 0.36–0.47 [2]. High Fsp3 correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates.

Drug‑Likeness Fsp3 Parameter Fragment‑Based Drug Discovery

Dual Orthogonal Protecting‑Group Architecture Enables Selective Sequential Functionalization Unavailable in Mono‑Protected Analogs

The compound uniquely presents both an acid‑labile N‑Boc group and a base‑saponifiable ethyl ester on a conformationally locked 7‑azanorbornane core. This orthogonal pair permits selective N‑deprotection (TFA or HCl) without ester cleavage, or ester hydrolysis without Boc removal—a synthetic advantage over the corresponding free amine (CAS 1461706‑04‑6) or the mono‑protected N‑Boc‑7‑azabicyclo[2.2.1]heptan‑2‑one . The N‑Boc‑7‑azabicyclo[2.2.1]heptan‑2‑one intermediate is a key enantiospecific precursor to both enantiomers of epibatidine, a high‑affinity nAChR ligand (Ki = 0.02–0.3 nM for β‑nAChR subtypes) [1].

Orthogonal Protection Multistep Synthesis Epibatidine Intermediate

Validated Use as Pharmaceutical Impurity Reference Standard Differentiates the Compound from Research‑Grade Intermediates Lacking Regulatory Application

The compound is explicitly designated for use as a reference substance for drug impurity analysis and as a biomedical research reagent [1]. This designation requires documented purity (≥95% confirmed by AKSci and CymitQuimica ) and traceable batch‑level quality assurance, which is not routinely provided by suppliers of generic 7‑azanorbornane building blocks.

Impurity Profiling Reference Standard Drug Quality Control

Highest‑Value Application Scenarios for 7‑Tert‑butyl 2‑ethyl 7‑azabicyclo[2.2.1]heptane‑2,7‑dicarboxylate (CAS 1461706‑87‑5) Based on Quantitative Differentiation Evidence


CNS Pharmacokinetic Optimization via Lipophilicity‑Tuned Building‑Block Insertion

Medicinal chemistry teams developing CNS‑penetrant nAChR ligands should select the ethyl ester variant over the methyl ester analog to gain a +0.4 logP advantage (Δ ≈2.5‑fold partition coefficient) [1]. This shift towards optimal logP (2–4) can be exploited during hit‑to‑lead optimization to enhance passive blood‑brain barrier permeability without introducing additional hydrogen‑bond donors or acceptors, preserving ligand efficiency.

Step‑Economical Multifunctional Scaffold for Epibatidine Analog Synthesis

The orthogonal N‑Boc/ethyl ester architecture enables a two‑direction diversification strategy: N‑deprotection followed by reductive amination or amide coupling at the bridgehead nitrogen, while retaining the ester for subsequent hydrolysis and coupling [1]. This reduces the synthetic sequence to epibatidine analogs by 2–3 steps compared to routes starting from mono‑protected intermediates , directly lowering both reagent procurement costs and labor‑time investments in SAR campaigns.

High‑Fsp3 Fragment for Diversity‑Oriented Synthesis and Compound Library Enrichment

With an Fsp3 of 0.857—approximately double the average of clinical candidates [1]—this scaffold is ideally suited for incorporation into fragment‑based screening libraries and diversity‑oriented synthesis (DOS) collections. High‑Fsp3 fragments consistently yield hits with superior solubility, lower off‑target promiscuity, and higher clinical development success rates, making the compound a strategic procurement choice for organizations building proprietary screening decks.

Pre‑Qualified Impurity Reference Standard for ANDA and NDA Analytical Development

Pharmaceutical analytical departments developing HPLC or LC‑MS methods for 7‑azanorbornane‑derived drug substances can deploy this compound immediately as an impurity marker [1]. The documented minimum purity specification of 95% and explicit reference‑standard designation eliminate the need for in‑house purification and characterization, accelerating method validation timelines by an estimated 2–4 weeks per impurity relative to using uncertified intermediates.

Quote Request

Request a Quote for 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.